Phenylahistin

Beschreibung

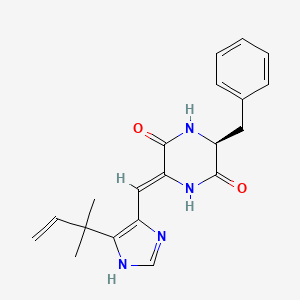

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C20H22N4O2 |

|---|---|

Molekulargewicht |

350.4 g/mol |

IUPAC-Name |

(3S,6Z)-3-benzyl-6-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]piperazine-2,5-dione |

InChI |

InChI=1S/C20H22N4O2/c1-4-20(2,3)17-14(21-12-22-17)11-16-19(26)23-15(18(25)24-16)10-13-8-6-5-7-9-13/h4-9,11-12,15H,1,10H2,2-3H3,(H,21,22)(H,23,26)(H,24,25)/b16-11-/t15-/m0/s1 |

InChI-Schlüssel |

GWMHBVLPNWHWGW-CNYBTUBUSA-N |

Isomerische SMILES |

CC(C)(C=C)C1=C(N=CN1)/C=C\2/C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3 |

Kanonische SMILES |

CC(C)(C=C)C1=C(N=CN1)C=C2C(=O)NC(C(=O)N2)CC3=CC=CC=C3 |

Synonyme |

phenylahistin |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Phenylahistin: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenylahistin is a naturally occurring diketopiperazine metabolite, originally isolated from the fungus Aspergillus ustus.[1][2] It belongs to a class of compounds featuring a dehydrohistidine residue that exhibit significant biological activities.[1] The (-)-enantiomer of this compound is a potent anti-cancer agent that functions as a microtubule-targeting agent.[1][3] By binding to the colchicine site on β-tubulin, it inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5] Its unique structure and mechanism of action have led to the development of synthetic analogs, most notably Plinabulin, which has advanced to clinical trials for various cancers.[5][6] This document provides a comprehensive technical overview of this compound, covering its chemical and biological properties, detailing key experimental protocols for its evaluation, and illustrating its molecular mechanism and associated signaling pathways.

Chemical Structure and Physicochemical Properties

This compound is a diketopiperazine derivative composed of a phenylalanine and an isoprenylated dehydrohistidine residue.[1] The chemical structure is characterized by a uniplanar pseudo-three-ring system formed by hydrogen bonding between the diketopiperazine and imidazole rings, which is crucial for its anti-microtubule activity. This compound is produced as a scalemic mixture of (-)- and (+)-enantiomers, with (-)-Phenylahistin demonstrating significantly higher biological potency.[1]

The key physicochemical and biological properties of this compound and its derivatives are summarized in the tables below.

Table 1: Physicochemical Properties of (-)-Phenylahistin

| Property | Value | Source |

| IUPAC Name | (3S,6Z)-3-benzyl-6-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]piperazine-2,5-dione | [7] |

| Molecular Formula | C₂₀H₂₂N₄O₂ | [7] |

| Molecular Weight | 350.42 g/mol | [7] |

| CAS Number | 200815-37-8 | [7] |

| Melting Point | 223-224°C | N/A |

| XLogP3-AA | 3 | [7] |

| Hydrogen Bond Donor Count | 3 | [7] |

| Hydrogen Bond Acceptor Count | 3 | N/A |

Table 2: In Vitro Cytotoxicity (IC₅₀) of (-)-Phenylahistin and its Derivatives

| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Source |

| (-)-Phenylahistin | P388 | Murine Leukemia | 180 | [3] |

| A431 | Human Epidermoid Carcinoma | 220 | [3] | |

| A549 | Human Lung Carcinoma | 330 | [3] | |

| HeLa | Human Cervical Carcinoma | 200 | [3] | |

| K562 | Human Chronic Myelogenous Leukemia | 200 | [3] | |

| MCF7 | Human Breast Adenocarcinoma | 200 | [3] | |

| WiDr | Human Colon Adenocarcinoma | 200 | [3] | |

| Plinabulin (NPI-2358) | HT-29 | Human Colon Adenocarcinoma | 9.8 | [8] |

| MM.1S | Multiple Myeloma | ~8.0 | [4] | |

| RPMI-8226 | Multiple Myeloma | ~8.0 | [4] | |

| Derivative 15g | NCI-H460 | Human Lung Cancer | 4.93 | [2] |

| Derivative 15j | NCI-H460 | Human Lung Cancer | 2.49 | [2] |

| Derivative 15k | NCI-H460 | Human Lung Cancer | 0.94 | [2] |

| Derivative 15p | NCI-H460 | Human Lung Cancer | 1.03 | [2] |

| Derivative 16d | NCI-H460 | Human Lung Cancer | 5.38 | [2] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound is the inhibition of microtubule polymerization.[5] It binds to the colchicine-binding site at the interface of α- and β-tubulin heterodimers, preventing their assembly into microtubules.[4][5] This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately inducing apoptosis in rapidly dividing cancer cells.[4][9]

A key downstream consequence of microtubule destabilization by this compound's analog, Plinabulin, is the release and activation of the Guanine Nucleotide Exchange Factor H1 (GEF-H1).[2] Normally sequestered and inactivated by microtubules, GEF-H1 is released into the cytoplasm upon microtubule depolymerization. Activated GEF-H1 then promotes the exchange of GDP for GTP on the small GTPase RhoA, leading to its activation.[2] Activated RhoA can trigger downstream signaling cascades, including the JNK pathway, contributing to apoptosis and exerting immunomodulatory effects.[6][9]

Key Experimental Protocols

The evaluation of this compound and its analogs involves a series of standard in vitro and in vivo assays to determine cytotoxicity, mechanism of action, and anti-tumor efficacy.

In Vitro Cytotoxicity: MTT Assay

This protocol assesses the ability of this compound to reduce the viability of cancer cells.

-

Cell Plating: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Microtubule Network Visualization: Immunofluorescence Assay

This protocol allows for the direct visualization of this compound's effect on the cellular microtubule network.

-

Cell Culture: Grow cells on glass coverslips in a 24-well plate until they reach 60-70% confluency.

-

Treatment: Treat the cells with this compound at a concentration known to be effective (e.g., 1-5x IC₅₀) for a specified time (e.g., 16-24 hours). Include a vehicle control.

-

Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature, protected from light.

-

Counterstaining & Mounting: Counterstain nuclei with DAPI and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope. Compare the microtubule structure in treated cells versus control cells.

In Vivo Antitumor Activity: Xenograft Model

This protocol evaluates the efficacy of this compound in a living organism.

-

Cell Preparation: Harvest cancer cells from culture and resuspend them in a sterile solution (e.g., PBS or Matrigel) at a concentration of 5-10 x 10⁶ cells per 100 µL.

-

Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., Nude or SCID mice).

-

Tumor Growth: Monitor mice regularly until tumors reach a palpable size (e.g., 100-150 mm³).

-

Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound (or a derivative like Plinabulin) via a relevant route (e.g., intravenous, intraperitoneal) according to a predetermined dose and schedule. The control group receives the vehicle.

-

Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Observe for any signs of toxicity.

-

Endpoint: At the end of the study (e.g., when control tumors reach a maximum size or after a set duration), euthanize the mice.

-

Analysis: Excise the tumors, weigh them, and perform further analysis (e.g., histology, western blot) as needed. Compare tumor growth between the treated and control groups to determine efficacy.

Conclusion and Future Directions

This compound is a compelling natural product with a well-defined mechanism of action as a microtubule depolymerizing agent. Its potent cytotoxic activity against a range of cancer cell lines has established it as a valuable lead compound in oncology drug discovery. The successful development of its synthetic analog, Plinabulin, which demonstrates a favorable safety and pharmacokinetic profile in clinical trials, underscores the therapeutic potential of the this compound scaffold.[4][10] Future research should continue to explore the structure-activity relationships of novel this compound derivatives to enhance potency and drug-like properties. Furthermore, elucidating the full spectrum of downstream signaling events following GEF-H1 activation could reveal new therapeutic opportunities and potential combination strategies to overcome drug resistance.

References

- 1. en.wikipedia.org [en.wikipedia.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. Plinabulin | C19H20N4O2 | CID 9949641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. en.wikipedia.org [en.wikipedia.org]

- 7. This compound | C20H22N4O2 | CID 9798496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. What is Plinabulin used for? [synapse.patsnap.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Phenylahistin's Mechanism of Action in Mitosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylahistin, a natural diketopiperazine derived from the fungus Aspergillus ustus, has garnered significant interest as a potent antimitotic agent.[1] Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and subsequent apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's activity, detailed experimental protocols for its characterization, and a summary of its quantitative effects on cancer cell lines.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

This compound exerts its antimitotic effects by directly targeting tubulin, the fundamental protein subunit of microtubules. Microtubules are highly dynamic polymers essential for the formation of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division.

This compound acts as a microtubule-destabilizing agent by inhibiting the polymerization of tubulin heterodimers into microtubules.[2][3] This inhibition leads to a net depolymerization of existing microtubules and prevents the formation of new ones. The disruption of microtubule dynamics has profound consequences for mitotic progression, ultimately triggering cell cycle arrest at the G2/M phase.[4]

Binding to the Colchicine Site

X-ray crystallography and competitive binding studies have revealed that this compound binds to the colchicine binding site on β-tubulin.[2][3][5] This binding pocket is located at the interface between the α- and β-tubulin subunits. By occupying this site, this compound sterically hinders the conformational changes required for tubulin dimers to assemble into protofilaments, the building blocks of microtubules. It is important to note that while it binds to the colchicine site, the exact binding mode of this compound and its derivatives can be deeper within the β-subunit compared to colchicine itself.[6]

Signaling Pathway of this compound-Induced Mitotic Arrest and Apoptosis

The inhibition of tubulin polymerization by this compound initiates a cascade of cellular events, beginning with the activation of the Spindle Assembly Checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures proper attachment of chromosomes to the mitotic spindle before allowing the cell to proceed to anaphase.

dot

Caption: Signaling pathway of this compound-induced mitotic arrest and apoptosis.

Quantitative Data: In Vitro Cytotoxicity

This compound and its derivatives exhibit potent cytotoxic activity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the concentration-dependent efficacy of these compounds.

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| (-)-Phenylahistin | A431 | Epidermoid Carcinoma | 1.8 x 10² | [4] |

| (-)-Phenylahistin | A549 | Lung Carcinoma | 3.3 x 10² | [4] |

| (-)-Phenylahistin | HeLa | Cervical Cancer | 2.5 x 10² | [4] |

| (-)-Phenylahistin | K562 | Chronic Myelogenous Leukemia | 2.1 x 10² | [4] |

| (-)-Phenylahistin | MCF7 | Breast Adenocarcinoma | 2.6 x 10² | [4] |

| (-)-Phenylahistin | WiDr | Colon Adenocarcinoma | 2.9 x 10² | [4] |

| (-)-Phenylahistin | P388 | Murine Leukemia | 1.8 x 10² | [4] |

| This compound Derivative (15p) | NCI-H460 | Large Cell Lung Cancer | 1.03 | [5] |

| This compound Derivative (15p) | BxPC-3 | Pancreatic Cancer | 0.81 | [5] |

| This compound Derivative (15p) | HT-29 | Colon Cancer | 0.67 | [5] |

| This compound Derivative (15q) | NCI-H460 | Large Cell Lung Cancer | 1.49 | [5] |

| This compound Derivative (16d) | NCI-H460 | Large Cell Lung Cancer | 5.38 | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin in a cell-free system.

dot

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

Materials:

-

Purified tubulin (>97% pure)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

-

This compound stock solution (in DMSO)

-

Positive control (e.g., colchicine)

-

Negative control (DMSO vehicle)

-

Temperature-controlled microplate reader

Procedure:

-

Reconstitute lyophilized tubulin in G-PEM buffer on ice to a final concentration of 3 mg/mL.

-

Prepare serial dilutions of this compound in G-PEM buffer.

-

In a pre-warmed 96-well plate, add 10 µL of the this compound dilutions or controls to the appropriate wells.

-

To initiate polymerization, add 90 µL of the cold tubulin solution to each well.

-

Immediately place the plate in the microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Plot the absorbance values against time to obtain polymerization curves. The IC50 value can be determined by analyzing the dose-dependent inhibition of tubulin polymerization.

Immunofluorescence Microscopy of Mitotic Spindle Disruption

This cell-based assay visualizes the effect of this compound on the microtubule network within cells, particularly the mitotic spindle.

dot

Caption: Experimental workflow for immunofluorescence staining of the mitotic spindle.

Materials:

-

Cancer cell line (e.g., HeLa, A549)

-

Glass coverslips

-

This compound

-

Fixation solution (4% paraformaldehyde in PBS)

-

Permeabilization buffer (0.1% Triton X-100 in PBS)

-

Blocking buffer (1% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a 24-well plate and culture until they reach 50-70% confluency.

-

Treat the cells with the desired concentration of this compound or vehicle control for an appropriate time (e.g., 16-24 hours).

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Wash with PBS and block with 1% BSA for 1 hour.

-

Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope. Look for disrupted microtubule networks and abnormal mitotic spindles in this compound-treated cells.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle, allowing for the detection of G2/M arrest induced by this compound.

dot

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

Materials:

-

Cancer cell line

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with various concentrations of this compound or vehicle control for 24-48 hours.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cells in 500 µL of PBS and, while vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the cells to remove the ethanol and wash the pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates mitotic arrest.[2]

Conclusion

This compound and its derivatives represent a promising class of antimitotic agents with a well-defined mechanism of action. By targeting the colchicine binding site on β-tubulin, they effectively inhibit microtubule polymerization, leading to mitotic spindle disruption, G2/M cell cycle arrest, and ultimately, apoptotic cell death. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of these potent anticancer compounds.

References

- 1. Design and Synthesis of Novel this compound Derivatives Based on Co-Crystal Structures as Potent Microtubule Inhibitors for Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. benchchem.com [benchchem.com]

- 6. Mitotic arrest and slippage induced by pharmacological inhibition of Polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenylahistin: A Technical Guide to its Discovery, Origin, and Biological Evaluation

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

I. Introduction

This technical guide provides a comprehensive overview of Phenylahistin, a diketopiperazine metabolite produced by the fungus Aspergillus ustus. We will delve into its discovery, origin, biosynthesis, and detailed experimental protocols for its isolation, characterization, and biological evaluation. This document is intended to be a valuable resource for researchers in natural product chemistry, oncology, and drug development.

i. Discovery of this compound from Aspergillus ustus

This compound was first identified as a novel mammalian cell cycle inhibitor isolated from the culture broth of the fungus Aspergillus ustus. It was discovered as a scalemic mixture of two enantiomers, (-)-phenylahistin and (+)-phenylahistin. Subsequent studies revealed that the (-)-enantiomer is significantly more potent in its biological activity.[1] this compound belongs to the class of 2,5-diketopiperazines, which are known for a wide range of biological activities.[2]

ii. Overview of Biological Activity

The primary biological activity of this compound is its ability to induce cell cycle arrest at the G2/M phase, leading to its potent antitumor properties. This activity is attributed to its function as a microtubule-destabilizing agent, specifically by inhibiting tubulin polymerization. This mechanism of action places this compound in the category of antimitotic agents, a class of compounds that has been a cornerstone of cancer chemotherapy.

II. Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₂N₄O₂ | |

| Molecular Weight | 350.42 g/mol | |

| Appearance | White solid | |

| IUPAC Name | (3S,6Z)-3-benzyl-6-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]piperazine-2,5-dione | |

| Chirality | Exists as a scalemic mixture of (+) and (-) enantiomers. | [1] |

III. Biosynthesis of this compound

The biosynthesis of diketopiperazines like this compound in fungi is primarily carried out by non-ribosomal peptide synthetases (NRPSs). These large, multidomain enzymes assemble the precursor amino acids into the characteristic cyclic dipeptide core.

i. Proposed Biosynthetic Pathway

While the specific gene cluster for this compound biosynthesis in Aspergillus ustus has not been fully elucidated, a general pathway can be proposed based on known diketopiperazine biosynthesis. The pathway likely involves an NRPS that activates and condenses L-phenylalanine and a modified L-histidine precursor.

Caption: Proposed biosynthetic pathway of this compound.

IV. Experimental Protocols

This section provides detailed methodologies for the isolation, structure elucidation, and biological evaluation of this compound.

i. Isolation and Purification of this compound from Aspergillus ustus

The following protocol outlines a general procedure for the isolation and purification of this compound from a liquid culture of Aspergillus ustus. Optimization may be required based on the specific strain and culture conditions.

1. Fermentation:

-

Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a spore suspension of Aspergillus ustus.

-

Incubate the culture for 7-14 days at 25-28°C with shaking (150 rpm).

2. Extraction:

-

Separate the mycelium from the culture broth by filtration.

-

Extract the culture broth with an equal volume of ethyl acetate three times.

-

Combine the organic extracts and evaporate to dryness under reduced pressure to yield a crude extract.

3. Chromatographic Purification:

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of methanol and adsorb it onto silica gel.

-

Apply the dried silica gel mixture to a silica gel column packed in hexane.

-

Elute the column with a gradient of hexane-ethyl acetate followed by ethyl acetate-methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Pool fractions containing this compound and concentrate.

-

Purify the enriched fraction by preparative HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile in water).

-

Collect the peak corresponding to this compound and evaporate the solvent to obtain the purified compound.

-

Caption: General workflow for the isolation of this compound.

ii. Structure Elucidation of this compound

The structure of this compound is determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

1. Mass Spectrometry:

-

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.

2. NMR Spectroscopy:

-

1D NMR: ¹H and ¹³C NMR spectra provide information about the number and types of protons and carbons in the molecule.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule.

-

iii. In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in vitro.

Materials:

-

Purified tubulin (>97% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP (100 mM stock)

-

Glycerol

-

96-well microplate

-

Temperature-controlled microplate reader

Procedure:

-

Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer with 1 mM GTP and 10% glycerol.

-

Add various concentrations of this compound (dissolved in a suitable solvent like DMSO) to the wells of a pre-warmed (37°C) 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).

-

Initiate the polymerization by adding the cold tubulin solution to each well.

-

Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 60 minutes at 37°C.

-

Plot the absorbance versus time to generate polymerization curves. Inhibition of polymerization will result in a lower absorbance compared to the vehicle control.

iv. Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cancer cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours). Include a vehicle control.

-

Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

V. Data Presentation

i. Table 1: In Vitro Cytotoxicity of this compound Enantiomers

| Cell Line | (-)-Phenylahistin IC₅₀ (µM) | (+)-Phenylahistin IC₅₀ (µM) |

| P388 leukemia | 0.18 | >10 |

| Lewis lung carcinoma | 0.35 | >10 |

| B16 melanoma | 0.42 | >10 |

| Colon 26 carcinoma | 0.55 | >10 |

| A549 human lung cancer | 1.2 | >10 |

| HT-29 human colon cancer | 3.7 | >10 |

| MCF-7 human breast cancer | 2.5 | >10 |

| HeLa S3 human cervical cancer | 0.98 | >10 |

| (Data adapted from published literature)[1] |

ii. Table 2: ¹H and ¹³C NMR Spectroscopic Data for (-)-Phenylahistin

(This table would contain the detailed chemical shifts and coupling constants for each proton and carbon in the this compound molecule. Due to the lack of a single comprehensive source in the search results, this table is presented as a template. Specific assignments would be populated from experimental data.)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| Diketopiperazine Ring | ||

| 2 | - | - |

| 3 | - | - |

| 5 | - | - |

| 6 | - | - |

| Phenyl Ring | ||

| 1' | - | - |

| 2'/6' | - | - |

| 3'/5' | - | - |

| 4' | - | - |

| Imidazole Ring | ||

| 2'' | - | - |

| 4'' | - | - |

| 5'' | - | - |

| Isoprenyl Group | ||

| 1''' | - | - |

| 2''' | - | - |

| 3''' | - | - |

| 4''' | - | - |

VI. Mechanism of Action

i. Inhibition of Tubulin Polymerization

This compound exerts its cytotoxic effects by disrupting the microtubule network within cells. It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization into microtubules. This leads to the disassembly of the mitotic spindle, which is essential for chromosome segregation during mitosis.

ii. Cell Cycle Arrest at G2/M Phase

The disruption of the mitotic spindle by this compound activates the spindle assembly checkpoint, a crucial cell cycle control mechanism. This checkpoint activation prevents the cell from progressing from metaphase to anaphase, resulting in a prolonged arrest in the G2/M phase of the cell cycle. This sustained mitotic arrest ultimately triggers apoptosis, or programmed cell death, in cancer cells.

Caption: Mechanism of action of this compound.

VII. Conclusion

This compound, a natural product from Aspergillus ustus, represents a promising lead compound in the development of new anticancer agents. Its potent inhibition of tubulin polymerization and subsequent induction of G2/M cell cycle arrest and apoptosis highlight its therapeutic potential. This technical guide provides a foundational resource for researchers interested in further exploring the chemistry and biology of this compound and its derivatives.

VIII. References

References

Phenylahistin: A Technical Guide to its Biological Activity and Cytotoxic Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylahistin, a diketopiperazine fungal metabolite, has garnered significant attention in oncological research due to its potent cytotoxic and antimitotic activities. This technical guide provides an in-depth analysis of the biological activities and cytotoxic effects of this compound and its derivatives. We will explore its mechanism of action as a microtubule-destabilizing agent, detail the key signaling pathways it modulates, and present a comprehensive summary of its cytotoxic potency against a range of cancer cell lines. Furthermore, this guide furnishes detailed experimental protocols for assessing its bioactivity and includes visualizations of the critical cellular processes it influences, offering a valuable resource for researchers in the field of cancer drug discovery and development.

Introduction

This compound is a naturally occurring compound isolated from the fungus Aspergillus ustus. It belongs to the 2,5-diketopiperazine class of compounds, which are known for a variety of biological activities, including anti-cancer and neurotoxic effects.[1] The structure of this compound features a dehydrohistidine residue. It exists as a scalemic mixture of (-)- and (+)-enantiomers, with the (-)-phenylahistin isomer exhibiting significantly greater biological activity.[2] Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, making it a potent inhibitor of cancer cell proliferation.[3] This has led to the development of synthetic analogs, most notably plinabulin (NPI-2358), which is currently in clinical development for the treatment of non-small cell lung cancer (NSCLC) and chemotherapy-induced neutropenia.[3][4] Plinabulin has shown efficacy in multidrug-resistant (MDR) tumor cell lines, highlighting the potential of this class of compounds to overcome common mechanisms of drug resistance.[1]

Mechanism of Action: Microtubule Destabilization

This compound exerts its cytotoxic effects primarily by interfering with the polymerization of tubulin, the protein subunit of microtubules. It binds to the colchicine-binding site on β-tubulin, preventing the formation of the microtubule polymer.[3] This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase and ultimately triggers programmed cell death, or apoptosis.

The key events in this compound's mechanism of action are:

-

Binding to Tubulin: this compound binds to the colchicine site on β-tubulin, a distinct site from other microtubule-targeting agents like taxanes and vinca alkaloids.

-

Inhibition of Polymerization: This binding event inhibits the polymerization of tubulin dimers into microtubules.

-

Microtubule Depolymerization: The equilibrium between tubulin dimers and polymers is shifted towards depolymerization, leading to a loss of the microtubule network.

-

Mitotic Arrest: The disruption of the mitotic spindle, a structure essential for chromosome segregation during cell division, causes the cell to arrest in mitosis.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to cell death.

Signaling Pathways Modulated by this compound

The disruption of microtubule dynamics by this compound initiates a cascade of intracellular signaling events that contribute to its anti-cancer effects. Two key pathways have been identified: the GEF-H1-JNK pathway, which links microtubule dynamics to immune responses, and the caspase-3-mediated apoptotic pathway.

GEF-H1 Signaling Pathway

Guanine nucleotide exchange factor H1 (GEF-H1) is a RhoA-specific GEF that is normally sequestered and inactivated by binding to microtubules. The depolymerization of microtubules by this compound and its analog plinabulin leads to the release and activation of GEF-H1. Activated GEF-H1 then stimulates the c-Jun N-terminal kinase (JNK) signaling pathway. This cascade has significant implications for the immune response to cancer, as it promotes the maturation of dendritic cells and the activation of T-cells, thereby enhancing the anti-tumor immune response.

Caspase-3 Dependent Apoptosis

The mitotic arrest induced by this compound is a potent trigger for the intrinsic pathway of apoptosis. This pathway culminates in the activation of caspase-3, a key executioner caspase. The induction of a high expression of caspase-3 has been observed following treatment with this compound derivatives.[3] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.

Cytotoxic Activity

The cytotoxic effects of this compound and its derivatives have been evaluated against a broad spectrum of human cancer cell lines. The potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%. The (-)-enantiomer of this compound consistently demonstrates significantly lower IC50 values, indicating higher potency, as compared to the (+)-enantiomer.[2]

In Vitro Cytotoxicity Data

The following tables summarize the reported IC50 values for (-)-Phenylahistin and its key derivatives across various cancer cell lines.

Table 1: IC50 Values of (-)-Phenylahistin against various cancer cell lines. [2]

| Cell Line | Cancer Type | IC50 (µM) |

| A431 | Epidermoid Carcinoma | 0.18 |

| A549 | Lung Carcinoma | 0.22 |

| HeLa | Cervical Carcinoma | 0.21 |

| K562 | Chronic Myelogenous Leukemia | 0.25 |

| MCF7 | Breast Adenocarcinoma | 0.33 |

| WiDr | Colon Adenocarcinoma | 0.28 |

| P388 | Murine Leukemia | 0.20 |

| TE-671 | Rhabdomyosarcoma | 3.7 |

Table 2: IC50 Values of this compound Derivatives against NCI-H460 Human Lung Cancer Cells. [3]

| Compound | R1 Group | R2 Group | IC50 (nM) |

| 15a | Methyl | Methyl | 21.11 |

| 15d | Methyl | Ethyl | 16.9 |

| 15g | Methyl | n-Propyl | 4.93 |

| 15p | Allyl | - | 1.03 |

| 15q | Alkynyl | - | 1.49 |

| 16b | - | - | 11.33 |

| 16d | - | - | 5.38 |

Table 3: IC50 Values of Plinabulin (NPI-2358) against various cancer cell lines. [5]

| Cell Line | Cancer Type | IC50 (nM) |

| HT-29 | Colon Cancer | 9.8 |

| DU 145 | Prostate Cancer | 18 |

| PC-3 | Prostate Cancer | 13 |

| MDA-MB-231 | Breast Cancer | 14 |

| NCI-H292 | Lung Cancer | 18 |

| Jurkat | T-cell Leukemia | 11 |

Other Biological Activities

While the primary focus of this compound research has been on its anti-cancer properties, some studies suggest a broader range of biological activities.

-

Antifungal Activity: Some patent literature indicates that this compound and its analogs may possess antifungal activity against a range of pathogenic fungi.[6]

-

Neurotoxic Effects: As a member of the 2,5-diketopiperazine class, this compound has been associated with potential neurotoxic effects, although this aspect is less well-characterized than its anti-cancer activity.[1]

Further research is required to fully elucidate the spectrum of this compound's biological activities beyond its effects on cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cytotoxic effects and mechanism of action of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

This compound or its derivatives

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 14-24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[2]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[2]

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, protected from light.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Immunofluorescence Staining of Microtubules

Immunofluorescence is a technique used to visualize the distribution of a specific protein or antigen in cells through the use of a specific antibody chemically conjugated with a fluorescent dye. This protocol is designed to visualize the disruption of the microtubule network in cells treated with this compound.

Materials:

-

Cancer cell line of interest

-

Glass coverslips

-

6-well or 12-well plates

-

Complete cell culture medium

-

This compound or its derivatives

-

Paraformaldehyde (PFA) solution (4% in PBS)

-

Triton X-100 solution (0.1% in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: anti-β-tubulin antibody

-

Secondary antibody: fluorescently-labeled anti-mouse/rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole) solution

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment:

-

Place sterile glass coverslips into the wells of a multi-well plate.

-

Seed cells onto the coverslips and allow them to adhere and grow for 24 hours.

-

Treat the cells with the desired concentrations of this compound or vehicle control for the desired duration (e.g., 24 hours).[3]

-

-

Fixation:

-

Gently wash the cells with PBS.

-

Fix the cells by incubating with 4% PFA solution for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization:

-

Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells with blocking buffer for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the cells with the primary anti-β-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS, protected from light.

-

-

Nuclear Staining and Mounting:

-

Stain the nuclei by incubating with DAPI solution for 5 minutes at room temperature.

-

Wash the cells once with PBS.

-

Carefully mount the coverslips onto glass slides using mounting medium.

-

-

Imaging:

-

Visualize the cells using a fluorescence microscope. Capture images of the microtubule network and the nuclei.

-

Conclusion

This compound and its derivatives represent a promising class of anti-cancer agents with a well-defined mechanism of action targeting microtubule dynamics. Their potent cytotoxic activity against a wide range of cancer cell lines, including multidrug-resistant phenotypes, underscores their therapeutic potential. The elucidation of the downstream signaling pathways, particularly the GEF-H1-JNK axis and the induction of caspase-3-mediated apoptosis, provides a deeper understanding of their cellular effects and opens avenues for combination therapies. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the biological activities of this compound and to develop novel, more effective anti-cancer drugs based on this scaffold. Continued research into the broader biological effects and the in vivo efficacy of this compound derivatives will be crucial in translating these promising preclinical findings into clinical applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Design and Synthesis of Novel this compound Derivatives Based on Co-Crystal Structures as Potent Microtubule Inhibitors for Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. WO2005011699A1 - this compound and the this compound analogs, a new class of anti-tumor compounds - Google Patents [patents.google.com]

Enantioselective Bioactivity of Phenylahistin: A Technical Review

For Immediate Release

A deep dive into the stereospecific interactions of Phenylahistin enantiomers with their biological targets reveals significant disparities in their cytotoxic and antimitotic activities. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core differences between (-)-Phenylahistin and (+)-Phenylahistin, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

This compound, a diketopiperazine fungal metabolite isolated from Aspergillus ustus, has garnered significant attention as a potent inhibitor of cell cycle progression.[1][2][3] It exists as a scalemic mixture of two enantiomers, (-)-phenylahistin and (+)-phenylahistin. Extensive research has demonstrated that the biological activity of this compound resides almost exclusively in the (-)-enantiomer, which is a powerful antimitotic agent that disrupts microtubule polymerization.[4][5] In contrast, the (+)-enantiomer exhibits substantially weaker activity.[1][6][7] This document synthesizes the available data to elucidate the profound impact of stereochemistry on the therapeutic potential of this compound.

Core Findings: Differential Enantiomer Activity

The primary mechanism of action for (-)-Phenylahistin is the inhibition of tubulin polymerization, leading to a disruption of the cellular microtubule network.[4] This interference with microtubule dynamics causes cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells.[1][3] Competitive binding studies have confirmed that (-)-Phenylahistin interacts with the colchicine binding site on tubulin.[4]

Crucially, the antitumor and cell cycle inhibitory activities of the two enantiomers differ dramatically. Studies have consistently shown that (-)-Phenylahistin is 33 to 100 times more potent than (+)-Phenylahistin in various cancer cell lines.[1][6][7] This stark difference underscores the critical role of the stereochemistry at the α-carbon of the phenylalanine residue for its biological function.[7]

Quantitative Analysis of Enantiomeric Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of (-)-Phenylahistin and (+)-Phenylahistin against a panel of human cancer cell lines. The data clearly illustrates the superior potency of the (-)-enantiomer.

| Cell Line | Cancer Type | (-)-Phenylahistin IC50 (µM) | (+)-Phenylahistin IC50 (µM) | Fold Difference | Reference |

| P388 | Murine Leukemia | 0.18 | >10 | >55 | [1][7] |

| A549 | Human Lung Carcinoma | 0.39 | - | - | [1] |

| HeLa S3 | Human Cervical Carcinoma | 0.25 | - | - | [1] |

| TE-671 | Human Rhabdomyosarcoma | 3.7 | - | - | [1][7] |

| WiDr | Human Colon Adenocarcinoma | 0.34 | - | - | [1] |

| MCF-7 | Human Breast Adenocarcinoma | 0.38 | - | - | [1] |

| PC-3 | Human Prostate Adenocarcinoma | 0.31 | - | - | [1] |

| Caki-1 | Human Renal Cell Carcinoma | 0.29 | - | - | [1] |

Note: A direct IC50 value for (+)-Phenylahistin was not always determined due to its significantly lower potency. The "Fold Difference" is based on the reported range of 33-100 times less potent activity.[1][7]

Experimental Protocols

Enantiomer Separation

The separation of the scalemic mixture of this compound into its individual (-)- and (+)-enantiomers was achieved using chiral High-Performance Liquid Chromatography (HPLC).[8]

-

Column: Chiralpak AD (Daicel Chemical Industries, Ltd.)

-

Mobile Phase: A mixture of hexane and ethanol.

-

Detection: UV detection.

-

Procedure: The scalemic mixture of this compound, dissolved in a suitable solvent, was repeatedly injected onto the chiral column. The fractions corresponding to each enantiomer were collected, and the solvent was evaporated to yield the purified enantiomers.

In Vitro Cytotoxicity Assay

The antitumor activity of the separated enantiomers was evaluated using a rapid colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, to determine cell growth and survival.[1][7]

-

Cell Lines: A panel of human and murine cancer cell lines (e.g., P388, A549, HeLa S3) were used.

-

Procedure:

-

Cells were seeded in 96-well microplates and allowed to adhere overnight.

-

The cells were then treated with various concentrations of (-)-Phenylahistin or (+)-Phenylahistin for a specified period (e.g., 48 or 72 hours).

-

Following treatment, the MTT reagent was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals were solubilized, and the absorbance was measured using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.

-

Cell Cycle Analysis

The effect of the this compound enantiomers on cell cycle progression was determined by flow cytometry.[1][7]

-

Cell Line: P388 murine leukemia cells were typically used.

-

Procedure:

-

Cells were treated with either (-)-Phenylahistin or (+)-Phenylahistin at their respective effective concentrations (e.g., 0.5 µM for (-) and 25 µM for (+)).

-

After incubation, the cells were harvested, washed, and fixed in ethanol.

-

The fixed cells were then treated with RNase and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

-

The DNA content of the cells was analyzed using a flow cytometer to determine the distribution of cells in the different phases of the cell cycle (G1, S, G2/M).

-

Signaling Pathway and Mechanism of Action

The antitumor activity of this compound is a direct consequence of its ability to interfere with microtubule dynamics, a critical process for cell division. The following diagrams illustrate the mechanism of action and the experimental workflow for its evaluation.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. [논문](−)-Phenylahistin: A new mammalian cell cycle inhibitor produced by aspergillus ustus [scienceon.kisti.re.kr]

- 4. (-)-Phenylahistin arrests cells in mitosis by inhibiting tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antitumor activity of this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. tandfonline.com [tandfonline.com]

Phenylahistin as a Microtubule Binding Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylahistin, a natural diketopiperazine metabolite isolated from Aspergillus ustus, and its derivatives have emerged as a significant class of microtubule-targeting agents with potent antitumor activity. This technical guide provides an in-depth overview of this compound's core function as a microtubule binding agent. It details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for its study, and visualizes the critical signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell structure. Their dynamic instability is essential for the formation and function of the mitotic spindle during cell division. Consequently, microtubules have become a prime target for the development of anticancer therapeutics. Microtubule-targeting agents are broadly classified as either microtubule-stabilizing or microtubule-destabilizing agents. This compound and its analogues fall into the latter category, exerting their cytotoxic effects by inhibiting tubulin polymerization. This guide will explore the biochemical and cellular consequences of this compound's interaction with tubulin.

Mechanism of Action: Inhibition of Tubulin Polymerization

(-)-Phenylahistin, the more active enantiomer, exerts its antimitotic effects by directly interacting with tubulin heterodimers.[1][2] Competitive binding studies have unequivocally demonstrated that (-)-Phenylahistin binds to the colchicine binding site on β-tubulin.[3] This binding event physically obstructs the association of tubulin dimers, thereby inhibiting the formation of microtubules. The disruption of microtubule dynamics leads to a cascade of cellular events, beginning with the failure to form a functional mitotic spindle. This activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest of the cell cycle in the G2/M phase and ultimately culminating in apoptotic cell death.[4][5]

A key derivative of this compound, Plinabulin (NPI-2358), has been shown to bind to a distinct pocket in the vicinity of the colchicine binding domain on β-tubulin with unique kinetics.[6][7] This interaction is reversible and transient, leading to the release of the guanine nucleotide exchange factor-H1 (GEF-H1).[6]

Quantitative Data

The biological activity of this compound and its derivatives has been quantified through various in vitro assays. The following tables summarize the cytotoxic activity (IC50 values) against a panel of cancer cell lines and the inhibitory effects on tubulin polymerization.

Table 1: Cytotoxic Activity of (-)-Phenylahistin against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| P388 | Murine Leukemia | 0.18 | [8] |

| A431 | Human Epidermoid Carcinoma | 0.18 | [8] |

| A549 | Human Lung Carcinoma | 0.23 | [8] |

| HeLa | Human Cervical Carcinoma | 0.21 | [8] |

| K562 | Human Chronic Myelogenous Leukemia | 0.33 | [8] |

| MCF7 | Human Breast Adenocarcinoma | 0.23 | [8] |

| WiDr | Human Colon Adenocarcinoma | 0.21 | [8] |

| TE-671 | Human Rhabdomyosarcoma | 3.7 | [8] |

Table 2: Cytotoxic Activity of this compound Derivatives

| Compound | Modification | Cell Line | Cancer Type | IC50 (nM) | Reference |

| 15a | R1=methyl, R2=methyl | NCI-H460 | Human Lung Cancer | 21.11 | [2] |

| 15d | R1=methyl, R2=ethyl | NCI-H460 | Human Lung Cancer | 16.9 | [2] |

| 15g | R1=methyl, R2=n-propyl | NCI-H460 | Human Lung Cancer | 4.93 | [2] |

| 15p | Allyl group at imidazole 1-position | NCI-H460 | Human Lung Cancer | 1.03 | [2][9] |

| 15q | Alkynyl group at imidazole 1-position | NCI-H460 | Human Lung Cancer | 1.49 | [9] |

| 16d | Propylamine group | NCI-H460 | Human Lung Cancer | 5.38 | [2][9] |

| Plinabulin (11) | tert-butyl at imidazole 5-position | HUVEC | Endothelial Cells | 2 (LEC) | [10] |

| Compound 33 | 2,5-difluorophenyl | HUVEC | Endothelial Cells | 2 (LEC) | [10] |

| Compound 50 | Benzophenone | HUVEC | Endothelial Cells | 1 (LEC) | [10] |

| LEC: Lowest Effective Concentration for microtubule depolymerization |

Table 3: Inhibition of Tubulin Polymerization

| Compound | IC50 (µM) | Reference |

| Plinabulin | 2.4 | [11] |

| Colchicine | 7.6 | [11] |

Signaling Pathways

The disruption of the microtubule network by this compound and its derivatives triggers specific signaling cascades. A well-characterized pathway initiated by the derivative Plinabulin involves the release of GEF-H1, a RhoA-specific guanine nucleotide exchange factor that is normally sequestered and inactivated by microtubules.[12][13]

Upon microtubule destabilization, GEF-H1 is released into the cytoplasm where it becomes active and catalyzes the exchange of GDP for GTP on RhoA, leading to the activation of downstream signaling pathways.[1][14] One of the key downstream effectors is the c-Jun N-terminal kinase (JNK) pathway.[14][15] The activation of the GEF-H1/JNK signaling axis has been shown to be crucial for the maturation of dendritic cells (DCs), thereby eliciting an anti-tumor immune response.[16][17] This immunomodulatory effect is a distinct feature of Plinabulin's mechanism of action.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and its derivatives as microtubule binding agents.

In Vitro Tubulin Polymerization Assay (Turbidity-based)

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules by monitoring the change in turbidity.

Workflow:

Methodology:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin protein (>99% pure) in ice-cold General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 3-4 mg/mL.[18][19]

-

Supplement the buffer with 1 mM GTP and 10% glycerol.[18][19]

-

Prepare serial dilutions of this compound or its derivatives in General Tubulin Buffer. The final DMSO concentration should be below 1%.

-

Prepare positive (e.g., paclitaxel for enhancement, nocodazole for inhibition) and vehicle (DMSO) controls.

-

-

Assay Procedure:

-

Pre-warm a 96-well, UV-transparent microplate to 37°C.[18]

-

On ice, add 10 µL of the test compound dilutions, controls, or vehicle to the appropriate wells.

-

Initiate the polymerization reaction by adding 100 µL of the cold tubulin solution to each well.[18]

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[18][20]

-

Plot absorbance versus time to generate polymerization curves.

-

Determine the maximum rate of polymerization (Vmax) and the final absorbance at steady state.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[20]

-

Competitive Colchicine Binding Assay

This assay determines if a test compound binds to the colchicine site on tubulin by measuring its ability to compete with a labeled colchicine analog. A non-radioactive fluorescence-based method is described here.

Methodology:

-

Reagent Preparation:

-

Prepare a solution of purified tubulin (e.g., 3 µM) in a suitable binding buffer.

-

Prepare a working solution of a fluorescent colchicine analog.

-

Prepare serial dilutions of this compound or the test compound.

-

-

Assay Procedure:

-

In a 96-well plate, combine the tubulin solution, a fixed concentration of the fluorescent colchicine analog, and varying concentrations of the test compound.

-

Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled colchicine).

-

Incubate the mixtures at 37°C for a defined period (e.g., 60 minutes) to reach equilibrium.[21]

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a spectrofluorometer at the appropriate excitation and emission wavelengths for the fluorescent colchicine analog (e.g., excitation ~350 nm, emission ~435 nm for colchicine).[21]

-

A decrease in fluorescence intensity in the presence of the test compound indicates competitive binding.[21]

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the fluorescent colchicine analog.

-

The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

-

Immunofluorescence Staining for Microtubule Disruption

This technique allows for the direct visualization of the effects of this compound on the microtubule network within cells.

Workflow:

Methodology:

-

Cell Culture and Treatment:

-

Seed an appropriate cell line (e.g., HeLa, A549) onto sterile glass coverslips in a multi-well plate and culture until they reach desired confluency.

-

Treat the cells with varying concentrations of this compound or its derivatives for a specified time (e.g., 24 hours). Include a vehicle-treated control.[2]

-

-

Fixation and Permeabilization:

-

Aspirate the culture medium and gently wash the cells twice with PBS.

-

Fix the cells with ice-cold methanol for 5-10 minutes at -20°C.[22]

-

Wash the cells three times with PBS.

-

-

Blocking and Antibody Staining:

-

Block non-specific antibody binding by incubating the cells with a blocking solution (e.g., 3% BSA in PBS) for 1 hour at room temperature.[22]

-

Incubate the cells with a primary antibody against α-tubulin, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with a fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.[23]

-

-

Mounting and Imaging:

-

Wash the cells three times with PBS.

-

Optionally, counterstain the nuclei with DAPI.

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Visualize the cells using a fluorescence or confocal microscope.[24]

-

Cell Viability Assay (MTT)

This colorimetric assay is used to assess the cytotoxic effects of this compound by measuring the metabolic activity of cells.

Methodology:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control.

-

-

MTT Incubation:

-

Formazan Solubilization and Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

-

Conclusion

This compound and its derivatives represent a promising class of microtubule-destabilizing agents with significant potential for cancer therapy. Their well-defined mechanism of action, involving the inhibition of tubulin polymerization at the colchicine binding site, leads to mitotic arrest and apoptosis in cancer cells. Furthermore, the immunomodulatory effects mediated by the GEF-H1/JNK signaling pathway, as exemplified by Plinabulin, add another dimension to their therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of this important class of compounds. Further research into the structure-activity relationships and the elucidation of downstream signaling pathways will undoubtedly pave the way for the design of next-generation microtubule-targeting agents with enhanced efficacy and safety profiles.

References

- 1. GEF-H1 Signaling upon Microtubule Destabilization Is Required for Dendritic Cell Activation and Specific Anti-tumor Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT (Assay protocol [protocols.io]

- 3. (-)-Phenylahistin arrests cells in mitosis by inhibiting tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Length of mitotic arrest induced by microtubule stabilizing drugs determines cell death after mitotic exit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plinabulin | BeyondSpring [beyondspringpharma.com]

- 7. Plinabulin, a Distinct Microtubule-Targeting Chemotherapy, Promotes M1-Like Macrophage Polarization and Anti-tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Design and Synthesis of Novel this compound Derivatives Based on Co-Crystal Structures as Potent Microtubule Inhibitors for Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. onclive.com [onclive.com]

- 12. molbiolcell.org [molbiolcell.org]

- 13. Microtubules regulate GEF-H1 in response to extracellular matrix stiffness - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. merckmillipore.com [merckmillipore.com]

- 16. researchhub.com [researchhub.com]

- 17. BeyondSpring Publishes Report on Benefits and Mechanism of Plinabulin in Reducing Neutropenia with Multiple Chemotherapies | BeyondSpring [beyondspringpharma.com]

- 18. Tubulin Polymerization Assay [bio-protocol.org]

- 19. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ptglab.com [ptglab.com]

- 24. benchchem.com [benchchem.com]

Phenylahistin: A Technical Guide to a 2,5-Diketopiperazine with Potent Anti-Cancer Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylahistin, a naturally occurring 2,5-diketopiperazine (DKP) produced by the fungus Aspergillus ustus, has garnered significant attention in the field of oncology for its potent cytotoxic and anti-tumor activities.[1][2] This technical guide provides an in-depth overview of this compound, its relationship to the broader class of 2,5-diketopiperazines, its mechanism of action, and its potential in drug development. The document details its biosynthesis, summarizes key quantitative data on its biological activity, provides experimental protocols for its characterization, and visualizes the critical signaling pathways it modulates.

Introduction to this compound and 2,5-Diketopiperazines

This compound is a microbial metabolite characterized by a core 2,5-diketopiperazine ring structure.[1] This heterocyclic motif is formed from the condensation of two amino acids, in this case, a phenylalanine residue and a modified dehydrohistidine residue.[1] 2,5-Diketopiperazines are a diverse class of natural products known for their wide range of biological activities, including anti-cancer, anti-viral, and neuroprotective properties.[1][3] The rigid, peptide-like scaffold of the DKP core makes it an attractive pharmacophore in drug discovery.[4]

This compound itself is a potent microtubule-binding agent, exhibiting cytotoxic effects against a variety of cancer cell lines.[1] Its synthetic analog, plinabulin (NPI-2358), has advanced to clinical trials, highlighting the therapeutic potential of this chemical scaffold.[5][6]

Biosynthesis of this compound

The biosynthesis of 2,5-diketopiperazines in fungi is typically carried out by non-ribosomal peptide synthetases (NRPSs).[3] While the specific enzymatic pathway for this compound in Aspergillus ustus has not been fully elucidated in the provided search results, a putative pathway can be proposed based on the general mechanism of DKP formation. This process involves the sequential activation of two amino acid substrates, their condensation to form a dipeptide, and subsequent intramolecular cyclization to yield the stable 2,5-diketopiperazine core. Further tailoring enzymes, such as oxidoreductases and prenyltransferases, are likely involved in the modification of the histidine residue to its dehydro and isoprenylated form.[3]

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data on Biological Activity

The cytotoxic activity of this compound and its derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound | Cell Line | IC50 (nM) | Reference |

| (-)-Phenylahistin | A431 | 1.8 x 10² | [6] |

| A549 | 3.3 x 10² | [6] | |

| HeLa | 2.1 x 10² | [6] | |

| K562 | 2.0 x 10² | [6] | |

| MCF7 | 2.3 x 10² | [6] | |

| WiDr | 2.8 x 10² | [6] | |

| P388 | 1.8 x 10² | [6] | |

| TE-671 | 3.7 x 10³ | [6] | |

| (+)-Phenylahistin | P388 | >1.0 x 10⁴ | [6] |

| Derivative 15j | NCI-H460 | 2.49 | [5] |

| Derivative 15k | NCI-H460 | 0.94 | [5] |

| Derivative 15p | NCI-H460 | 1.03 | [5] |

| Derivative 15g | NCI-H460 | 4.93 | [5] |

| Derivative 16d | NCI-H460 | 5.38 | [5] |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2-5 x 10³ cells per well in 100 µL of culture medium. Incubate for 14 hours to allow for cell attachment.[6]

-

Compound Treatment: Add various concentrations of this compound or its derivatives to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.[6]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of tubulin into microtubules.

Protocol:

-

Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA). Prepare a GTP stock solution.

-

Reaction Mixture: On ice, prepare a reaction mixture containing tubulin (e.g., 3 mg/mL), GTP (1 mM), and glycerol (10%) in the assay buffer.

-

Compound Addition: Add this compound or control compounds (e.g., paclitaxel as a polymerization promoter, nocodazole as a depolymerizer) to the wells of a 96-well plate.

-

Initiate Polymerization: Transfer the reaction mixture to the wells of a pre-warmed (37°C) microplate to initiate polymerization.

-

Monitor Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60-90 minutes). The increase in absorbance corresponds to microtubule formation.

-

Data Analysis: Plot absorbance versus time to generate polymerization curves and determine the effect of the compound on the rate and extent of tubulin polymerization.[7]

Signaling Pathway of this compound and its Analogs

This compound and its derivatives exert their anti-cancer effects primarily by disrupting microtubule dynamics. They bind to the colchicine-binding site on β-tubulin, which inhibits tubulin polymerization.[5][8] This leads to the disruption of the mitotic spindle, causing cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]

The synthetic analog plinabulin has been shown to have a more complex mechanism of action that extends beyond direct cytotoxicity. Plinabulin-mediated microtubule destabilization leads to the release and activation of Guanine Nucleotide Exchange Factor-H1 (GEF-H1).[10][11] Activated GEF-H1 then triggers a downstream signaling cascade, primarily through the c-Jun N-terminal kinase (JNK) pathway, leading to the activation of dendritic cells and promoting an anti-tumor immune response.[10][11]

Caption: Signaling cascade initiated by this compound/Plinabulin.

Conclusion

This compound and its derivatives represent a promising class of anti-cancer agents with a well-defined mechanism of action targeting tubulin polymerization. The dual action of its analog, plinabulin, which combines direct cytotoxicity with immune system activation, makes this scaffold particularly compelling for further drug development. This technical guide provides a foundational understanding for researchers and scientists working to harness the therapeutic potential of this compound and other 2,5-diketopiperazines in the fight against cancer.

References

- 1. Plinabulin | BeyondSpring [beyondspringpharma.com]

- 2. researchgate.net [researchgate.net]

- 3. Making sure you're not a bot! [archiv.ub.uni-marburg.de]

- 4. MTT (Assay protocol [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. interchim.fr [interchim.fr]

- 8. (-)-Phenylahistin arrests cells in mitosis by inhibiting tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. GEF-H1 Signaling upon Microtubule Destabilization Is Required for Dendritic Cell Activation and Specific Anti-tumor Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GEF-H1 Signaling upon Microtubule Destabilization Is Required for Dendritic Cell Activation and Specific Anti-tumor Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial studies on Phenylahistin's anti-tumor activity

An In-depth Technical Guide on the Initial Studies of Phenylahistin's Anti-Tumor Activity

Introduction

This compound is a fungal diketopiperazine metabolite, originally isolated from Aspergillus ustus, composed of phenylalanine and an isoprenylated dehydrohistidine. Initial studies identified it as a potent inhibitor of the mammalian cell cycle, arresting cells in the G2/M phase.[1] This activity flagged this compound as a compound of interest for anti-tumor research. Its unique chemical structure, particularly the uniplanar pseudo-three-ring formation, is crucial for its biological function.[2] As a microtubule-targeting agent, this compound and its derivatives represent a promising class of compounds for the development of novel cancer therapeutics. This guide provides a detailed overview of the foundational research into its anti-tumor properties, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Core Mechanism of Action: Microtubule Destabilization

The primary anti-tumor mechanism of this compound is the disruption of microtubule dynamics, which are critical for cell division, intracellular transport, and maintenance of cell structure.

-

Binding to Tubulin: this compound functions as a tubulin depolymerization agent by directly interacting with tubulin subunits.[3][4] Competitive binding assays have demonstrated that it specifically binds to the colchicine binding site on tubulin, preventing its polymerization into microtubules.[3][5] It does not interact with the vinblastine binding site.[5]

-